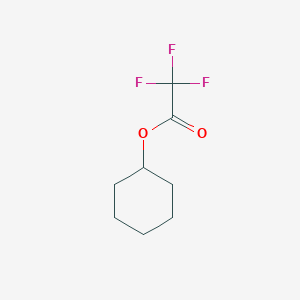
Cyclohexyl trifluoroacetate
Übersicht
Beschreibung
Cyclohexyl trifluoroacetate is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Acid-Catalyzed Esterification
Cyclohexyl trifluoroacetate is commonly synthesized via acid-catalyzed reactions between trifluoroacetic acid (TFA) and cyclohexane derivatives:
-
Methylenecyclohexane + TFA :
This reaction proceeds with an enthalpy change () of -44.81 ± 0.10 kJ/mol under trifluoroacetic acid solvent conditions . A less exothermic variant () occurs under similar conditions, likely due to solvent effects .
Oxidative Functionalization
Cyclohexane undergoes direct oxidation in TFA using oxidants:
-
H₂O₂ or Urea–H₂O₂ (UHP) :
Cyclohexane reacts with 30% aqueous H₂O₂ or UHP in TFA to yield this compound in >90% yield without transition-metal catalysts .
Conditions : Ambient temperature, 24-hour reaction time . -
Photodriven Iron Catalysis :
Fe(OTf)₃ catalyzes the aerobic oxidation of cyclohexane in TFA under 370 nm LED light, achieving quantitative yields of this compound .
Key features : No overoxidation products (e.g., cyclohexanone) are detected .
Acid-Catalyzed Hydrolysis
This compound undergoes hydrolysis in acidic media to regenerate TFA and cyclohexanol:
-
Mechanism :
Thermal Decomposition
Thermogravimetric analysis reveals decomposition onset at ~150°C , primarily releasing trifluoroacetic acid and cyclohexene .
Thermodynamic Data
| Reaction | (kJ/mol) | Conditions | Reference |
|---|---|---|---|
| -44.81 ± 0.10 | TFA solvent, liquid phase | ||
| -36.56 ± 0.88 | TFA solvent, competing pathways | ||
| Hydrolysis to cyclohexanol | -92.96 ± 0.23 | TFA solvent, trifluoroacetolysis |
Stability and Handling
-
Storage : Stable under inert gas at -20°C; susceptible to hydrolysis in humid environments.
-
Safety : Reacts exothermically with strong bases, releasing TFA .
This compound’s reactivity is leveraged in diverse synthetic contexts, particularly in oxidations and acid-mediated transformations. Its thermodynamic profiles and catalytic accessibility make it a versatile intermediate in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
1549-45-7 |
|---|---|
Molekularformel |
C8H11F3O2 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
cyclohexyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
MJNDVDVTLSBDLB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C(F)(F)F |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














